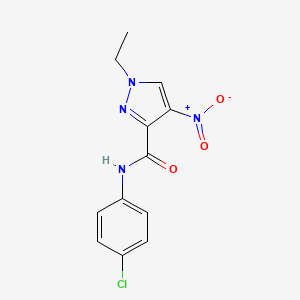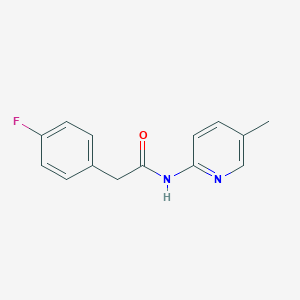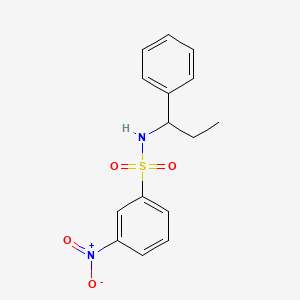
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.08849790 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several derivatives of thiazole compounds have demonstrated significant anticancer activities. For example, derivatives synthesized from various precursor compounds exhibited moderate to excellent anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to be more potent than the reference drug etoposide in some cases, indicating their potential as effective anticancer agents (Ravinaik et al., 2021). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety were synthesized and evaluated as potent anticancer agents, with several derivatives showing significant in vitro anticancer activity (Gomha et al., 2017).
Antimicrobial Applications
Thiazole derivatives have also been synthesized and tested for their antimicrobial activities. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were found to exhibit more potent antibacterial activity than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Candida strains (Bikobo et al., 2017).
Anti-Inflammatory and Analgesic Applications
The exploration of thiazole compounds extends into the development of anti-inflammatory and analgesic agents. Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated, revealing significant in vitro anti-inflammatory activity. These compounds, characterized by their structural features, were also screened for their analgesic properties, highlighting their potential as therapeutic agents for inflammation and pain management (Shkair et al., 2016).
Propiedades
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-13-14(11-7-5-4-6-8-11)17-16(22-13)18-15(20)12-9-10(2)21-19-12/h4-9H,3H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSZEGXCDUVVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=NOC(=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]-1-ethylthiourea](/img/structure/B4622949.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4622954.png)

![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)
![4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)
![(2E)-3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B4622983.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B4622985.png)

![METHYL 3-[(4-FLUOROPHENYL)METHYL]-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4623000.png)

![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)
![Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B4623050.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

